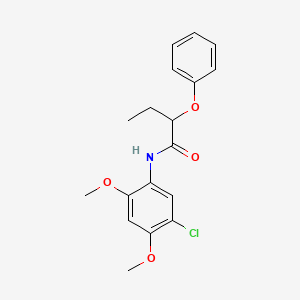
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenoxybutanamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenoxybutanamide, commonly known as CDB-2914, is a synthetic steroid with antiprogestin properties. It was first synthesized in the early 1990s by researchers at the University of Edinburgh, and since then, it has been extensively studied for its potential use in the treatment of various reproductive disorders.
Mechanism of Action
CDB-2914 exerts its antiprogestin activity by binding to the progesterone receptor and blocking the action of progesterone. This leads to a decrease in the proliferation of endometrial and breast cancer cells, as well as a reduction in the size and number of uterine fibroids.
Biochemical and Physiological Effects
In addition to its antiprogestin activity, CDB-2914 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. It has also been shown to have a positive effect on bone density, which makes it a potential candidate for the treatment of osteoporosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDB-2914 is its well-established synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations of CDB-2914 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CDB-2914. One area of interest is the development of new therapies for endometriosis and uterine fibroids. Another area of interest is the potential use of CDB-2914 in the treatment of breast cancer. Additionally, there is growing interest in the potential use of CDB-2914 in the treatment of inflammatory conditions such as rheumatoid arthritis and Crohn's disease. Further research is needed to fully understand the potential of CDB-2914 in these areas.
Scientific Research Applications
CDB-2914 has been extensively studied for its potential use in the treatment of various reproductive disorders, including endometriosis, uterine fibroids, and breast cancer. It has been shown to have potent antiprogestin activity, which makes it a promising candidate for the development of new therapies for these conditions.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-10-13(19)16(22-2)11-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUUAPDERPGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
![3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4077275.png)
![1'-acetyl-3-[2-(2-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B4077313.png)
![(4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4077315.png)
![1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077318.png)
![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)